

Sulfo-Cy7.5 dimethyl structure and chemical properties

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Compound of Interest

Compound Name: Sulfo-Cy7.5 dimethyl

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An In-depth Technical Guide to Sulfo-Cy7.5 Dimethyl

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, and applications of **Sulfo-Cy7.5 dimethyl**, a near-infrared (NIR) fluorescent dye. Detailed experimental protocols and visualizations are included to facilitate its use in research and development.

Core Chemical Properties and Structure

Sulfo-Cy7.5 dimethyl is a non-functionalized, water-soluble cyanine dye that exhibits bright fluorescence in the near-infrared spectrum.[1][2][3][4] Its high molar absorption coefficient and good quantum yield make it a valuable tool for various technical applications, including its use as a non-reactive fluorophore for control experiments and for the calibration of imaging systems.[2]

The key chemical and physical properties of **Sulfo-Cy7.5 dimethyl** are summarized in the table below.



Property	Value	Reference
Molecular Formula	C40H37K3N2O12S4	
Molecular Weight	983.30 g/mol	-
Appearance	Green powder	-
Excitation Maximum (λex)	778 nm	-
Emission Maximum (λem)	797 nm	-
Molar Extinction Coefficient (ε)	222,000 L·mol ⁻¹ ·cm ⁻¹	-
Fluorescence Quantum Yield (Φ)	0.21	_
Solubility	Good in water, DMF, and DMSO	-

Chemical Structure

The structure of **Sulfo-Cy7.5 dimethyl** is characterized by a polymethine chain connecting two indolenine rings, with sulfonate groups that confer its water solubility.

(Note: A 2D chemical structure diagram would be inserted here in a full whitepaper. Based on the available information, the exact structural representation can be found on vendor websites such as Lumiprobe.)

Applications in Research and Drug Development

As a non-functionalized dye, **Sulfo-Cy7.5 dimethyl** is primarily utilized in the following applications:

- Control Experiments: It serves as a negative control in labeling experiments to assess nonspecific binding and background fluorescence.
- System Calibration: Its stable and bright fluorescence is ideal for calibrating and standardizing fluorescence imaging systems, including microscopes and in vivo imaging instruments.



• In Vivo Imaging: Due to its emission in the NIR window (700-900 nm), where tissue autofluorescence and light scattering are minimized, it is suitable for deep-tissue imaging studies in small animals.

Experimental Protocols

While **Sulfo-Cy7.5 dimethyl** is not used for direct labeling, the following protocols are representative of how a similar, functionalized NIR dye (e.g., Sulfo-Cy7.5 NHS ester) would be used. These workflows are also relevant for understanding the context in which **Sulfo-Cy7.5 dimethyl** would be used as a control.

General Protocol for In Vivo Imaging in a Small Animal Model

This protocol outlines a typical workflow for assessing the biodistribution of a NIR-labeled agent.

- Probe Preparation: Dissolve the NIR dye in a biocompatible solvent like sterile phosphatebuffered saline (PBS) or a minimal amount of DMSO, ensuring the final concentration is nontoxic. A typical dosage for cyanine dyes is in the range of 0.5-5 mg/kg of body weight.
- Animal Preparation: Anesthetize the animal model (e.g., mouse) following approved institutional guidelines.
- Administration: Administer the dye solution, typically via intravenous (IV) injection into the tail vein. The injection volume is usually between 100-200 μ L.
- Image Acquisition: Place the animal in an in vivo imaging system equipped with the appropriate excitation and emission filters for the NIR dye. Acquire images at various time points post-injection to monitor the biodistribution and clearance of the probe.
- Data Analysis: Analyze the images to quantify the fluorescence intensity in different organs and tissues over time.



Prepare NIR Dye Solution Experiment Administer Dye (e.g., IV Injection) Acquire Images at Time Points Analysis Quantify Fluorescence Intensity Determine Biodistribution and Clearance

In Vivo Imaging Experimental Workflow

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A typical workflow for in vivo imaging experiments.

Protocol for Calibration of a Fluorescence Microscope

This protocol describes how a non-functionalized dye like **Sulfo-Cy7.5 dimethyl** can be used to calibrate a fluorescence microscope.

 Prepare Standard Solutions: Create a dilution series of Sulfo-Cy7.5 dimethyl in PBS to generate a standard curve of known concentrations.







- Sample Preparation: Load the standard solutions into a 96-well plate or onto microscope slides.
- Image Acquisition: Using the fluorescence microscope with the appropriate NIR filter set, acquire images of each standard solution. Ensure that the imaging settings (e.g., exposure time, gain) are kept constant and are within the linear range of the detector.
- Data Analysis: Measure the mean fluorescence intensity of each image.
- Generate Standard Curve: Plot the mean fluorescence intensity against the corresponding dye concentration. This curve can then be used to convert arbitrary fluorescence units from experimental samples into equivalent dye concentrations.



Preparation Prepare Dye Standard Solutions Load Samples (Plate/Slide) Acquisition Acquire Images of Standards Analysis & Application Measure Mean Fluorescence Intensity Generate Standard Curve

Fluorescence Microscope Calibration Workflow

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Apply to Experimental Data

Workflow for calibrating a fluorescence microscope.

Conceptual Visualization of a Signaling Pathway

While **Sulfo-Cy7.5 dimethyl** itself is not used to label specific molecules in a signaling pathway, a functionalized version (e.g., conjugated to an antibody) would be. The following



diagram illustrates how a fluorescently labeled antibody targeting the Epidermal Growth Factor Receptor (EGFR) could be used to visualize this key component in a signaling cascade.

Anti-EGFR Antibody (conjugated to Sulfo-Cy7.5) Binds to Targets Conjugated to Sulfo-Cy7.5 Conjugated to Sulfo-Cy7.5 Conjugated to Sulfo-Cy7.5 Targets Conjugated to Sulfo-Cy7.5 Fluorescence Microscope Fluorescence Microscope

Visualization of EGFR Signaling Pathway Component

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Conceptual diagram of EGFR signaling visualization.

Storage and Handling

For optimal stability, **Sulfo-Cy7.5 dimethyl** should be stored at -20°C in the dark and desiccated. It can be transported at room temperature for up to three weeks. Prolonged exposure to light should be avoided.

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